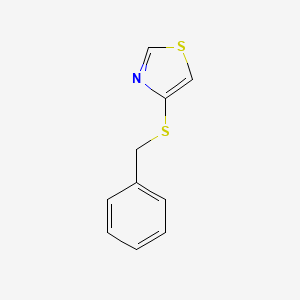

4-(Benzylsulfanyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

CAS No. |

89501-98-4 |

|---|---|

Molecular Formula |

C10H9NS2 |

Molecular Weight |

207.3 g/mol |

IUPAC Name |

4-benzylsulfanyl-1,3-thiazole |

InChI |

InChI=1S/C10H9NS2/c1-2-4-9(5-3-1)6-13-10-7-12-8-11-10/h1-5,7-8H,6H2 |

InChI Key |

RJCKWYCDEXLLET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CSC=N2 |

Origin of Product |

United States |

The Enduring Significance of 1,3 Thiazole Heterocycles

The 1,3-thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of contemporary chemical and biological research. researchgate.netnih.govrsc.org Its prevalence stems from its remarkable versatility and its presence in a wide array of biologically active compounds. researchgate.netresearchgate.net

A Privileged Scaffold in Medicinal Chemistry:

Thiazole (B1198619) derivatives have demonstrated a broad spectrum of pharmacological activities, solidifying their status as a "privileged scaffold" in drug discovery. researchgate.netnih.gov This diverse bioactivity is attributed to the unique electronic and structural features of the thiazole ring. researchgate.net Researchers have successfully synthesized numerous thiazole-containing compounds with a range of therapeutic applications. researchgate.netfabad.org.tr

Clinically Validated Importance:

The significance of the 1,3-thiazole moiety is underscored by its incorporation into several FDA-approved drugs. researchgate.netnih.gov These medications span various therapeutic areas, including antiviral, antimicrobial, antifungal, and anti-inflammatory treatments. nih.govnih.gov The clinical success of these drugs continues to fuel interest in the development of new thiazole-based therapeutic agents. nih.gov

The Pharmacological Influence of the Benzylsulfanyl Moiety

The benzylsulfanyl group, characterized by a benzyl (B1604629) group attached to a sulfur atom, plays a crucial role in modulating the pharmacological properties of various chemical entities. nih.govnih.gov Its incorporation into a molecule can significantly impact its biological activity, bioavailability, and metabolic stability.

Enhancing Antimicrobial and Anticancer Activity:

Research has shown that the benzylsulfanyl moiety can confer potent antimicrobial and anticancer properties. For instance, benzylsulfanyl benzo-heterocycle amides and hydrazones have been identified as promising agents against both drug-susceptible and resistant strains of Mycobacterium tuberculosis. nih.gov In other studies, the presence of a benzylsulfanyl group in imidazole (B134444) derivatives has been linked to the inhibition of cytokine release, a key process in inflammatory responses. nih.gov

Contribution to Anti-inflammatory and Other Activities:

The versatility of the benzylsulfanyl moiety extends to other therapeutic areas. For example, a series of 4-benzyl-1,3-thiazole derivatives were synthesized and showed potential as anti-inflammatory agents. nih.gov Furthermore, the structural features of the benzylsulfanyl group can be fine-tuned to optimize the desired biological effect. nih.gov

Charting the Research Course for 4 Benzylsulfanyl 1,3 Thiazole

The convergence of the 1,3-thiazole ring and the benzylsulfanyl moiety within the 4-(Benzylsulfanyl)-1,3-thiazole scaffold has opened up new avenues for drug discovery. Research into this specific chemical entity and its derivatives is actively exploring its potential in various therapeutic contexts.

Focus on Antimicrobial and Anti-inflammatory Applications:

Drawing upon the known bioactivities of its constituent parts, a significant portion of the research on 4-(Benzylsulfanyl)-1,3-thiazole derivatives has centered on their antimicrobial and anti-inflammatory potential. ijpcbs.comresearchgate.net Studies have involved the synthesis of novel derivatives and their subsequent evaluation for antibacterial, antifungal, and anti-inflammatory effects. ijpcbs.comresearchgate.net

Exploring Diverse Biological Targets:

Beyond these primary areas, the 4-(Benzylsulfanyl)-1,3-thiazole scaffold is being investigated for its activity against a wider range of biological targets. This includes its potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are implicated in neurodegenerative diseases. nih.gov The structural versatility of the scaffold allows for the design and synthesis of derivatives with tailored properties to interact with specific biological pathways. nih.gov

Synthetic Routes to 4-(Benzylsulfanyl)-1,3-thiazole and Its Analogs: A Review

The 1,3-thiazole ring is a prominent scaffold in a multitude of biologically active compounds and functional materials. The introduction of a benzylsulfanyl group at the 4-position of this heterocycle offers a unique combination of structural features and potential for further chemical modification. This article focuses on the key synthetic methodologies for constructing the 4-(benzylsulfanyl)-1,3-thiazole core and subsequent derivatization strategies.

Computational Chemistry and Theoretical Studies of 4 Benzylsulfanyl 1,3 Thiazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic behavior and structural characteristics of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to determine molecular properties from first principles.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its balance of accuracy and computational cost. researchgate.net It is particularly effective for studying the electronic structure of organic molecules. DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high precision. For thiazole (B1198619) derivatives, DFT, often using the B3LYP functional with basis sets like 6-311G(d,p), has been employed to determine ground-state geometries and vibrational frequencies. researchgate.net

In a typical study, the optimized structure of a molecule like 4-(Benzylsulfanyl)-1,3-thiazole would be calculated to find its most stable conformation. For instance, in a study on 3-buthyl-4-(3-methyl-3-mesitylcyclobut-1-yl)-1,3-thiazole-2(3H)-thione, DFT calculations were used to optimize the geometry, which was then compared with experimental data from X-ray diffraction, showing good agreement. researchgate.net Such calculations would reveal the planarity of the thiazole ring and the spatial arrangement of the benzylsulfanyl substituent relative to the ring. wikipedia.org

Computational Methods in Thiazole Derivative Studies| Method | Basis Set | Application | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311G(d,p) | Geometry Optimization, Vibrational Frequencies | researchgate.net |

| DFT (M06-2x) | 6-311++G(d,p) | HOMO-LUMO Analysis, Solvent Effects | researchgate.net |

| DFT (B3PW91) | 6-311G(d,p) | Electronic Properties, NLO Analysis | nih.gov |

| TD-DFT | 6-311++G** | UV-Visible Spectra, Hyperpolarizability | mdpi.com |

This table summarizes common computational methods and basis sets used to study the properties of various thiazole derivatives.While quantum methods are highly accurate, they are computationally intensive. Molecular Mechanics (MM) offers a faster alternative by using classical physics and empirically derived parameters, known as a force field, to calculate molecular energies and dynamics. This approach is well-suited for large systems and for simulating molecular motion over time.

A key challenge in developing force fields for molecules like 4-(Benzylsulfanyl)-1,3-thiazole is accurately parameterizing the sulfur atom. Sulfur is highly polarizable, meaning its electron cloud is easily distorted. Standard non-polarizable force fields can struggle to capture this effect. nih.gov To address this, polarizable force fields based on models like the classical Drude oscillator are developed. nih.gov In this model, a massless charged particle (Drude particle) is attached to the atomic nucleus by a spring, mimicking electronic polarization. nih.gov Developing such a model for the benzylsulfanyl group would be essential for accurately simulating its interactions in different chemical environments, such as in solution or within a protein binding site. nih.gov

Molecular Orbital Theory and Electronic Properties Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The analysis of these orbitals, particularly the frontier orbitals, provides deep insights into the electronic properties and chemical reactivity of a compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (Egap), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.govntu.edu.iq

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.gov In computational studies of thiazole derivatives, DFT is commonly used to calculate these orbital energies. researchgate.netnih.gov For example, a study on thiazole-based hydrazones found that substituting the aromatic ring with different groups significantly altered the HOMO-LUMO gap; an electron-donating methyl group reduced the gap, enhancing charge transfer within the molecule. acs.org For 4-(Benzylsulfanyl)-1,3-thiazole, the π-systems of the thiazole and benzyl (B1604629) groups, along with the sulfur atom's lone pairs, would be expected to play a significant role in defining the frontier orbitals.

Frontier Orbital Energies of Selected Thiazole Analogues| Compound/Derivative Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (Egap) (eV) | Reference |

|---|---|---|---|---|

| Thiazole-Hydrazone (TCAH1) | -6.234 | -2.228 | 4.006 | nih.govacs.org |

| Thiazole-Hydrazone (TCAH3, m-Cl) | -6.321 | -2.198 | 4.123 | acs.org |

| Thiazole-Hydrazone (TCAH7, p-CH3) | -6.098 | -2.166 | 3.932 | acs.org |

| Thiazole-Hydrazone (TCAH8, p-NO2) | -6.612 | -3.017 | 3.595 | nih.gov |

| 3-phenylbenzo[d]thiazole-2(3H)-imine | -5.91 | -1.29 | 4.62 | researchgate.net |

Note: Values are illustrative and calculated using different DFT functionals and basis sets across studies. The data shows how substituents (e.g., -Cl, -CH3, -NO2) affect the frontier orbital energies and the energy gap.A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other species, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For thiazole derivatives, MEP maps consistently show a region of negative potential around the nitrogen atom of the thiazole ring due to its lone pair of electrons. researchgate.netresearchgate.net In the case of 4-(Benzylsulfanyl)-1,3-thiazole, an MEP analysis would be expected to show negative potential not only at the nitrogen atom but also associated with the sulfur atoms of both the thiazole ring and the sulfanyl (B85325) linkage, making these potential sites for interaction with electrophiles. The hydrogen atoms of the aromatic rings would exhibit positive potential. researchgate.net

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. researchgate.net It is a fundamental electronic property that influences intermolecular forces and a molecule's nonlinear optical (NLO) response. mdpi.com Sulfur-containing compounds are known to be highly polarizable. nih.govresearchgate.net Theoretical calculations using DFT can predict the average polarizability (α). Studies on related sulfur-containing aromatics like thioanisole (B89551) show a higher polarizability compared to their oxygen analogues, a trend expected to hold for 4-(Benzylsulfanyl)-1,3-thiazole. researchgate.net

Due to a lack of specific scientific literature focusing on the computational chemistry of 4-(Benzylsulfanyl)-1,3-thiazole, it is not possible to generate an article that meets the requested level of detail and scientific accuracy for the specified sections. Searches for vibrational analysis, conformational analysis, and reactivity predictions for this particular compound did not yield any dedicated research studies. The available literature focuses on related but structurally distinct thiazole derivatives. Therefore, providing an in-depth, data-driven article as per the outline is not feasible without the foundational research on this specific molecule.

Structure Activity Relationship Sar Investigations of 4 Benzylsulfanyl 1,3 Thiazole Derivatives

Influence of Thiazole (B1198619) Ring Substitutions on Biological Activity

The thiazole ring is a versatile scaffold, and substitutions at its available positions (C2 and C5) can significantly modulate the biological profile of 4-(benzylsulfanyl)-1,3-thiazole derivatives. The electronic and steric properties of these substituents play a pivotal role in the molecule's interaction with biological targets.

Research on analogous 4-benzyl-1,3-thiazole derivatives has provided valuable insights into the effects of substitutions on the thiazole ring, which can be extrapolated to the 4-(benzylsulfanyl) series. nih.gov Studies have shown that the nature of the substituent at the C2 position is a critical determinant of anti-inflammatory activity. nih.gov For instance, a comparison between different side chains at this position revealed that a carbalkoxy amino group led to better biological activity than a phenyl amino group. nih.gov This suggests that the size, flexibility, and hydrogen-bonding capacity of the C2 substituent are key to optimizing activity.

Furthermore, modifications at the C5 position have also been explored. In a study focused on designing dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors, a substituted phenyl carbonyl group was introduced at the C5 position of a 4-benzyl-1,3-thiazole scaffold. nih.gov This strategic substitution, derived from the retro-analysis of a known inhibitor, highlights the importance of the C5 position for introducing functionalities that can interact with specific receptor sites. nih.gov The presence of electron-withdrawing groups, such as a nitro group (NO2), or electron-donating groups on phenyl rings attached to the thiazole core has been shown in other thiazole series to be beneficial for antimicrobial activity. imist.ma

The following table summarizes the general influence of thiazole ring substitutions based on findings from related thiazole derivatives.

| Position | Substituent Type | Influence on Biological Activity |

| C2 | Carbalkoxy amino side chain | Generally enhances anti-inflammatory activity compared to aryl amino groups. nih.gov |

| C2 | Aryl amino side chain | Lower anti-inflammatory activity compared to carbalkoxy amino groups. nih.gov |

| C5 | Substituted phenyl carbonyl | Can be optimized to confer dual inhibitory activity (e.g., COX/LOX). nih.gov |

| C4/C5 | Phenyl group with electron-withdrawing substituents (e.g., -NO2, -Br) | Often increases antifungal and antituberculosis activities in various thiazole series. nih.gov |

Positional Effects of Functional Groups on Pharmacological Profiles

Studies on related 4-benzyl-1,3-thiazoles have underscored the importance of a three-point pharmacophore model, where substituents at positions 2 and 5 of the thiazole ring, in addition to the benzyl (B1604629) group at position 4, are crucial. nih.gov The optimization of a carbalkoxy amino side chain at the C2 position, combined with a substituted phenyl carbonyl group at the C5 position, was found to be a successful strategy for enhancing anti-inflammatory activity. nih.gov This indicates a synergistic effect between substituents at these two positions.

Contribution of the Benzylsulfanyl Moiety to Activity Modulation

The benzylsulfanyl moiety, consisting of a benzyl group linked via a sulfur atom, is a key structural component that significantly contributes to the biological activity of the core molecule. This group influences the compound's lipophilicity, steric profile, and potential for specific interactions with target proteins. The sulfur atom in the thioether linkage can engage in hydrogen bonding and other non-covalent interactions, while the benzyl ring can participate in hydrophobic and π-stacking interactions within a receptor's binding pocket.

In related 1,2,4-triazole (B32235) derivatives, modifications to the benzylsulfanyl moiety have been shown to modulate antimycobacterial activity. nih.gov The introduction of substituents onto the benzyl ring directly impacts the compound's potency. For instance, derivatives bearing two nitro groups or a thioamide group on the benzyl moiety exhibited the most significant activity against Mycobacterium tuberculosis. nih.gov This suggests that the electronic properties of the benzyl ring are critical. Electron-withdrawing groups appear to enhance activity in this specific context.

The benzyl group itself, even without the sulfur linker (as in 4-benzyl-1,3-thiazole), is a crucial part of the pharmacophore for anti-inflammatory action. nih.gov The combination of this group at C4 with specific substituents at C2 and C5 creates a molecule with optimized activity. nih.gov The flexibility of the benzylsulfanyl group allows the phenyl ring to adopt various conformations, which can be advantageous for fitting into different binding sites.

The table below illustrates how substitutions on the benzyl ring of benzylsulfanyl moieties can modulate activity, based on findings from related heterocyclic compounds. nih.gov

| Benzyl Ring Substituent | Observed Effect on Activity (in Triazole Analogs) |

| Two Nitro Groups | Increased antimycobacterial activity. nih.gov |

| Thioamide Group | Increased antimycobacterial activity. nih.gov |

| Unsubstituted/Other | Moderate or slight antimycobacterial activity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgfrontiersin.org For thiazole derivatives, QSAR studies are instrumental in understanding the specific physicochemical properties that drive their pharmacological responses and in designing new, more potent analogs. ijpsr.com

QSAR models correlate measurable physicochemical parameters (descriptors) of molecules with their observed biological activities. mlsu.ac.in For thiazole derivatives, several key parameters have been identified as being significant. These often include:

Lipophilicity (logP): This parameter describes the hydrophobicity of a molecule and is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in receptors. In a QSAR study on thiazolidinone derivatives clubbed with thiadiazoles, the lipophilicity descriptor XlogP showed a high correlation with cytotoxic activity. nih.gov

Electronic Parameters: Descriptors like the Hammett constant (σ), dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO) quantify the electronic effects of substituents. mlsu.ac.inimist.ma These are critical for electrostatic interactions between the drug and its target.

Steric Parameters: Molar refractivity (MR), Taft's constant, and Verloop steric parameters describe the size and shape of the molecule or its substituents. mlsu.ac.in These are important for ensuring a proper fit within the receptor's binding site.

Topological Descriptors: Indices such as kappa shape indices (e.g., kappa2) and connectivity indices describe the molecule's topology, including its size, shape, and degree of branching. nih.govresearchgate.net

A successful QSAR model for a series of thiazole derivatives with antioxidant activity confirmed the role of hydrophobicity, as well as electrostatic and steric effects, in contributing to their activity. ijpsr.com

The foundation of a predictive QSAR model is the selection of relevant molecular descriptors. These are numerical values derived from the chemical structure that encode its physicochemical properties. frontiersin.org For thiazole derivatives, a wide range of descriptors are calculated using specialized software to build robust models. These can be categorized as:

1D Descriptors: Molecular weight, counts of atoms, and functional groups.

2D Descriptors: Topological indices (e.g., Wiener, Zagreb indices), connectivity indices, and electrotopological state (E-state) indices. frontiersin.orgresearchgate.net

3D Descriptors: Geometrical descriptors (e.g., solvent-accessible surface area), steric descriptors (e.g., HATS6m), and descriptors based on the 3D arrangement of atoms (e.g., RDF035u). researchgate.net

In one study on thiazole derivatives, a model was developed using descriptors such as nThiazoles (number of thiazole rings), nROH (number of hydroxyl groups), and various 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) and RDF (Radial Distribution Function) descriptors to predict inhibitory activity. researchgate.net Another QSAR study on thiazole-based PIN1 inhibitors used descriptors for molar refractivity (MR), lipophilicity (LogP), and the energy of the lowest unoccupied molecular orbital (ELUMO) to build a predictive model. imist.maresearchgate.net

To build the QSAR equation that links molecular descriptors to biological activity, various multivariate statistical methods are employed. These methods can handle the complexity of having multiple descriptors for each compound. rsc.org

Principal Component Analysis (PCA): This method is often used for exploratory data analysis to reduce the dimensionality of the descriptor dataset. It identifies the principal components that account for the most variance in the data, helping to select the most informative and uncorrelated descriptors for model building. imist.marsc.org

Regression Analysis:

Multiple Linear Regression (MLR): This is a common method used to generate a linear equation relating the biological activity to several molecular descriptors. imist.maresearchgate.net

Partial Least Squares (PLS): PLS is another regression technique that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. imist.marsc.org

Discriminant Function Analysis (DFA): This classification method is used when the biological activity is categorical (e.g., active vs. inactive) rather than continuous.

Artificial Neural Networks (ANN): ANNs are non-linear methods that can model more complex relationships between structure and activity. imist.maresearchgate.net In a QSAR study of thiazole derivatives, an ANN model showed superior predictive performance compared to a linear MLR model. imist.maresearchgate.net

These statistical tools are used not only to build the models but also to validate them internally (e.g., through cross-validation) and externally (using a test set of compounds) to ensure their robustness and predictive power. imist.maresearchgate.net

Mechanistic Investigations of Biological Activity of 4 Benzylsulfanyl 1,3 Thiazole Analogues

Molecular Mechanisms of Enzyme Inhibition

The inhibitory effects of 4-(benzylsulfanyl)-1,3-thiazole analogues on various enzymes are a cornerstone of their therapeutic potential. These mechanisms are multifaceted, involving specific binding interactions within enzyme active sites and the subsequent disruption of essential biochemical pathways. The thiazole (B1198619) ring, a five-membered heterocyclic structure containing nitrogen and sulfur, provides a versatile scaffold that can be chemically modified to interact with a wide array of biological targets. researchgate.netnih.gov

Characterization of Binding Interactions with Target Enzyme Active Sites

The efficacy of enzyme inhibition by 4-(benzylsulfanyl)-1,3-thiazole analogues is largely determined by the nature and strength of their interactions with the amino acid residues lining the active site of the target enzyme. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, in the inhibition of tubulin polymerization, certain 2,4-disubstituted thiazole derivatives have been shown to form key binding interactions within the tubulin active site. nih.gov Similarly, molecular docking studies have revealed that some thiazole derivatives can form hydrogen bonds with specific residues in the active site of enzymes like casein kinase-2, contributing to their inhibitory activity. nih.gov The orientation and conformation of the ligand within the active site are critical for achieving potent inhibition.

Elucidation of Disrupted Biochemical Pathways

By inhibiting specific enzymes, 4-(benzylsulfanyl)-1,3-thiazole analogues can disrupt entire biochemical pathways that are crucial for cell survival and proliferation. For example, the inhibition of enzymes involved in cancer progression, such as receptor tyrosine kinases, can interfere with signaling pathways that promote cell growth and angiogenesis. researchgate.netnih.gov Some thiazole derivatives have demonstrated the ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, indicating the disruption of pathways that regulate cell division and survival. researchgate.netnih.gov Furthermore, molecules containing a thiazole ring have the potential to activate or block various biochemical pathways and enzymes, highlighting their diverse biological effects. nih.gov

Identification of Specific Enzyme Targets

A wide range of enzymes have been identified as targets for 4-(benzylsulfanyl)-1,3-thiazole analogues, underscoring their broad spectrum of biological activities. These targets include:

Cyclooxygenases (COX) and Lipoxygenases (LOX): Some 4-benzyl-1,3-thiazole derivatives have been designed as dual inhibitors of COX and LOX, enzymes involved in the inflammatory cascade. nih.govresearchgate.net

Tyrosinase: While not explicitly detailed for 4-(benzylsulfanyl)-1,3-thiazole in the provided context, thiazole derivatives, in general, are investigated for their effects on various enzymes.

Cholinesterases: Certain thiazole derivatives have been investigated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. researchgate.net

LD-Carboxypeptidase: This specific enzyme target was not detailed in the provided search results for 4-(benzylsulfanyl)-1,3-thiazole analogues.

Enoyl-ACP Reductase: This specific enzyme target was not detailed in the provided search results for 4-(benzylsulfanyl)-1,3-thiazole analogues.

Dihydrofolate Reductase: This specific enzyme target was not detailed in the provided search results for 4-(benzylsulfanyl)-1,3-thiazole analogues.

Urease: This specific enzyme target was not detailed in the provided search results for 4-(benzylsulfanyl)-1,3-thiazole analogues.

α-Glucosidase: Some thiazole derivatives have shown inhibitory effects against α-glucosidase, an enzyme associated with diabetes mellitus. researchgate.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Several studies have highlighted the potent inhibitory activity of 1,3-thiazole analogues against VEGFR-2, a key enzyme in angiogenesis. researchgate.netnih.govnih.gov

Tubulin: A series of 2,4-disubstituted thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. nih.govresearchgate.net

GlcN-6-P synthase: Molecular docking studies have suggested that some 1,3-thiazole derivatives can act as inhibitors of this enzyme, which is crucial for bacterial cell wall synthesis. bohrium.com

Mitogen-Activated Protein Kinases (MAPKs): Certain bi-thiazole-2,2'-diamines have been identified as inhibitors of JNK1 and p38-γ MAPKs, enzymes involved in cellular signaling. nih.gov

Casein Kinase-2 (CK2): Benzimidazole-1,3,4-thiadiazole derivatives, a related class of compounds, have shown inhibitory activity against CK2, a protein kinase implicated in cancer. nih.gov

Ligand-Protein Interaction Analysis

To gain a deeper understanding of the inhibitory mechanisms, researchers employ computational techniques to model and analyze the interactions between 4-(benzylsulfanyl)-1,3-thiazole analogues and their protein targets.

In Silico Molecular Docking Studies for Binding Conformations and Affinities

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. This technique provides valuable insights into the binding conformations and affinities of 4-(benzylsulfanyl)-1,3-thiazole analogues with their target enzymes. Numerous studies have utilized molecular docking to affirm the binding affinity of thiazole derivatives towards various protein targets, including VEGFR-2, tubulin, and GlcN-6-P synthase. nih.govresearchgate.netnih.govbohrium.com The docking scores and binding energies obtained from these studies help in ranking the potential efficacy of different analogues and in understanding the structural basis of their activity. For example, lower binding energies are indicative of more stable ligand-protein complexes. bohrium.com

Modulation of Cellular Processes and Pathways

Analogues of 4-(benzylsulfanyl)-1,3-thiazole have been the subject of various studies to elucidate their mechanisms of action at the cellular level. Research has primarily focused on their effects on microbial and cancer cells, revealing interactions with key cellular machinery.

The thiazole nucleus is a key component in a variety of compounds demonstrating antimicrobial properties. sapub.org The mechanisms behind the antibacterial action of thiazole derivatives are diverse and include the inhibition of essential enzymes and disruption of cellular integrity. nih.gov For instance, some thiazole derivatives have been found to inhibit bacterial DNA gyrase or enzymes crucial for fatty acid synthesis. nih.gov The amphiphilic nature of certain thiazole compounds allows them to permeate bacterial cell membranes, leading to cytoplasmic leakage and subsequent cell death. mdpi.com

While the broader class of thiazole-containing compounds, such as sulfathiazole, are known to act as antibacterial agents, specific evidence detailing the interference of 4-(benzylsulfanyl)-1,3-thiazole analogues with bacterial cell wall synthesis is not extensively documented in the current scientific literature. jchemrev.com General studies on thiazole derivatives have shown that their antimicrobial efficacy can be attributed to various mechanisms, but a direct and specific action on cell wall synthesis for the 4-(benzylsulfanyl)-1,3-thiazole scaffold has not been a primary focus of the reviewed research. nih.govbiointerfaceresearch.com

In contrast to the limited specific information on their antibacterial mechanisms, the effects of 4-(benzylsulfanyl)-1,3-thiazole analogues on cancer cell proliferation have been more extensively studied. These compounds have shown significant antiproliferative activity against various cancer cell lines, operating through distinct molecular pathways.

Research has demonstrated that certain 1,3-thiazole analogues exhibit potent activity against breast cancer cell lines, including MCF-7 and MDA-MB-231. One notable study identified a 2-(hydrazinyl)-1,3-thiazole derivative that displayed considerable antiproliferative effects on these cell lines. Mechanistic investigations revealed that this activity was linked to the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. Furthermore, the compound was found to induce apoptosis and cause cell cycle arrest at the G1 phase in MCF-7 cells.

Other studies have reported the cytotoxic effects of 1,3,4-thiadiazole-based compounds, which share structural similarities with the thiazole scaffold, on hepatocellular carcinoma (HepG2) and colon carcinoma (HCT-116) cell lines. The antiproliferative activity of these compounds is influenced by the nature of the substituents on the thiadiazole ring.

The following table summarizes the observed effects of selected 4-(substituted)-1,3-thiazole and related thiadiazole analogues on the proliferation of various cancer cell lines.

Table 1: Antiproliferative Activity of 4-(Substituted)-1,3-thiazole and Thiadiazole Analogues in Cancer Cell Lines

| Compound Type | Cell Line | Observed Effect | IC₅₀ (µM) |

| 2-(Hydrazinyl)-1,3-thiazole derivative | MCF-7 | Potent antiproliferative activity, VEGFR-2 inhibition, apoptosis induction, G1 phase cell cycle arrest | 5.73 |

| 2-(Hydrazinyl)-1,3-thiazole derivative | MDA-MB-231 | Potent antiproliferative activity | 12.15 |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | HepG2 | Antiproliferative activity | 2.03 - 37.56 |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | HCT-116 | Antiproliferative activity | 2.03 - 37.56 |

Future Research Directions and Therapeutic Potential

Rational Design and Synthesis of Advanced 4-(Benzylsulfanyl)-1,3-thiazole Analogues

The rational design and synthesis of new analogues of 4-(benzylsulfanyl)-1,3-thiazole are pivotal for enhancing their therapeutic efficacy and selectivity. fabad.org.tr An analogue-based drug design approach has proven effective in synthesizing novel 4-benzyl-1,3-thiazole derivatives with potential anti-inflammatory properties. nih.govresearchgate.net This strategy often involves using a known bioactive molecule as a lead for designing a new molecular scaffold. nih.govresearchgate.net For instance, darbufelone, a dual cyclooxygenase/lipoxygenase (COX/LOX) inhibitor, has served as a lead for designing 1,3-thiazole derivatives with anti-inflammatory activity. nih.govresearchgate.net

Key strategies in the rational design of these analogues include:

Bioisosteric Replacement: To improve metabolic stability and reduce potential toxicity, bioisosteric replacement is a key strategy. For example, introducing an NH linker at the second position of the thiazole (B1198619) scaffold can impart metabolic stability to carbalkoxy side chains, avoiding the generation of toxic moieties. nih.govresearchgate.net

Structural and Substituent Modification: The biological activity of thiazole derivatives is highly dependent on their substitution patterns. chemmethod.com Optimizing substitutions at various positions of the thiazole ring can significantly enhance biological activity. nih.gov For example, in a series of anti-inflammatory 4-benzyl-1,3-thiazole derivatives, the carbalkoxy amino series showed greater activity than the phenyl amino series. nih.govresearchgate.net

Hybridization of Pharmacophores: Combining the 4-(benzylsulfanyl)-1,3-thiazole core with other pharmacologically active fragments is a promising approach to develop molecules with dual or multiple modes of action. nih.gov This can lead to the development of novel therapeutic agents with enhanced efficacy. fabad.org.tr

A study focused on creating new 1,3-thiazole derivatives for anti-Candida activity synthesized two series of compounds: 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole. nih.gov The synthesis of the first series involved reacting α-bromoacetophenones with thiourea. The second series was synthesized by condensing a ketone derivative with thiosemicarbazide, followed by heterocyclization. nih.gov

| Compound Series | Key Synthetic Step | Starting Materials |

| 4-phenyl-1,3-thiazole | Reaction with thiourea | α-bromoacetophenones |

| 2-hydrazinyl-4-phenyl-1,3-thiazole | Condensation and heterocyclization | Ketone derivative, thiosemicarbazide |

Deeper Elucidation of Molecular Mechanisms of Action and Target Identification

A thorough understanding of the molecular mechanisms of action and the identification of specific biological targets are crucial for the clinical development of 4-(benzylsulfanyl)-1,3-thiazole analogues. While the broad-spectrum bioactivity of thiazole derivatives is well-documented, the precise molecular targets for many of these compounds remain to be fully elucidated. nih.govnih.gov

Future research should focus on:

Target Deconvolution: Employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the direct binding partners of active 4-(benzylsulfanyl)-1,3-thiazole analogues.

Enzyme Inhibition Assays: For analogues designed as enzyme inhibitors, detailed kinetic studies are necessary to determine the mode of inhibition and the inhibitor constant (Ki). For instance, certain 1,3-thiazole analogues have shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govresearchgate.net

Cell-based Assays: Investigating the effects of these compounds on specific signaling pathways within cells can provide insights into their mechanism of action. For example, some thiazole derivatives induce apoptosis and cell cycle arrest in cancer cells. nih.govresearchgate.net

One study found that a novel 1,3-thiazole derivative exhibited potent antiproliferative activity against breast cancer cell lines by significantly inhibiting VEGFR-2. nih.govresearchgate.net The compound also induced apoptosis and cell cycle arrest at the G1 phase in MCF-7 cells. nih.govresearchgate.net

| Compound Activity | Mechanism | Cell Line |

| Antiproliferative | VEGFR-2 Inhibition | MCF-7, MDA-MB-231 |

| Apoptosis Induction | Programmed Cell Death | MCF-7 |

| Cell Cycle Arrest | G1 Phase Arrest | MCF-7 |

Exploration of Novel Biological Pathways and Therapeutic Applications

The diverse pharmacological activities of thiazole derivatives suggest that they may modulate multiple biological pathways, opening up new therapeutic avenues. fabad.org.tr Beyond their established anti-inflammatory, antimicrobial, and anticancer effects, there is potential for their application in other disease areas. nih.govnih.gov

Areas for future exploration include:

Neurodegenerative Diseases: Given the role of inflammation and oxidative stress in neurodegeneration, the anti-inflammatory and antioxidant properties of some thiazole derivatives could be harnessed for diseases like Alzheimer's and Parkinson's.

Metabolic Disorders: The antidiabetic activity of certain thiazole-containing compounds warrants further investigation into their effects on metabolic pathways and their potential use in treating diabetes and related complications. nih.gov

Antiviral Applications: Some bis-1,3-thiazole derivatives have shown promising antiviral activity against a range of viruses, including hepatitis B and C, poliovirus, and influenza A virus. nih.gov Further studies could explore their potential against other viral infections, including emerging viruses. nih.gov

Development of Sophisticated Computational Models for Drug Discovery

Computational modeling and in silico studies are becoming increasingly integral to the drug discovery process. nih.gov For 4-(benzylsulfanyl)-1,3-thiazole derivatives, these models can accelerate the identification of promising lead compounds and optimize their properties.

Key computational approaches include:

Molecular Docking: This technique predicts the binding affinity and orientation of a ligand to a target protein. nih.gov It has been used to affirm the binding of 1,3-thiazole derivatives to targets like VEGFR2 and the main protease (Mpro) of SARS-CoV-2. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed analogues.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps in the early identification of compounds with unfavorable pharmacokinetic profiles, reducing late-stage attrition in drug development. veterinaria.org

For example, molecular docking studies have shown that certain bis-thiazolimines have a strong binding affinity for the main protease of SARS-CoV-2, suggesting their potential as inhibitors. nih.gov

Integration of 4-(Benzylsulfanyl)-1,3-thiazole Research within Modern Drug Discovery and Development Pipelines

For 4-(benzylsulfanyl)-1,3-thiazole research to translate into clinical applications, it must be effectively integrated into modern drug discovery and development pipelines. This involves a multidisciplinary approach that combines synthetic chemistry, pharmacology, and computational sciences.

The key stages of this integrated pipeline include:

Hit Identification: High-throughput screening (HTS) of diverse thiazole libraries against various biological targets.

Hit-to-Lead Optimization: Utilizing rational design and computational modeling to improve the potency, selectivity, and pharmacokinetic properties of initial hits.

Preclinical Development: Comprehensive in vitro and in vivo studies to evaluate the efficacy, safety, and ADMET properties of lead candidates.

Clinical Trials: Rigorous testing of the most promising candidates in human subjects to establish their therapeutic value.

The versatility of the thiazole scaffold presents significant opportunities for the discovery of new drugs with improved efficacy and better pharmacokinetic profiles. fabad.org.tr Continued research efforts focused on the areas outlined above will be crucial in realizing the full therapeutic potential of 4-(benzylsulfanyl)-1,3-thiazole and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(benzylsulfanyl)-1,3-thiazole derivatives in academic research?

- Methodological Answer : A common approach involves cyclization of precursors such as ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent in anhydrous dioxane, followed by oxidative chlorination to yield sulfonyl chloride intermediates. The benzylsulfanyl group can also be introduced via nucleophilic substitution with benzyl chloride under basic conditions (e.g., NaH or K₂CO₃) . Purity is confirmed via thin-layer chromatography (TLC), and structural characterization employs FT-IR (to confirm S-H or C=S bonds) and ¹H-NMR (to resolve aromatic and methylene proton signals) .

Q. How are 4-(benzylsulfanyl)-1,3-thiazole derivatives characterized structurally in research settings?

- Methodological Answer : Structural elucidation combines spectroscopic and crystallographic methods. FT-IR identifies functional groups (e.g., C=S at ~1100–1250 cm⁻¹), while ¹H-NMR resolves substituent positions (e.g., benzylsulfanyl CH₂ at δ 4.2–4.5 ppm). X-ray crystallography provides absolute conformation, as demonstrated for analogs like 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, where dihedral angles between aromatic rings and thiazole cores were quantified .

Advanced Research Questions

Q. What methodological considerations are critical when optimizing the cyclization step in the synthesis of 4-(benzylsulfanyl)-1,3-thiazole derivatives?

- Methodological Answer : Cyclization efficiency depends on solvent polarity and reagent choice. For example, using Lawesson’s reagent in dioxane promotes thionation but may lead to decarboxylation side reactions. Isolation protocols (e.g., aqueous NaOH extraction followed by chloroform separation) are crucial to recover the desired product, as observed in the unintended formation of benzyl-5-phenyl-1,3-thiazol-4-ylsulfide instead of the expected ester derivative .

Q. How can researchers address unexpected decarboxylation during the synthesis of 4-(benzylsulfanyl)-1,3-thiazole derivatives?

- Methodological Answer : Decarboxylation can occur under basic or high-temperature conditions. To mitigate this, reaction progress should be monitored via IR spectroscopy (absence of CO₂Et stretching at ~1700 cm⁻¹ indicates decarboxylation). Adjusting reaction time, temperature, or using milder bases (e.g., NaHCO₃ instead of NaOH) can suppress side reactions .

Q. What in vitro models are used to evaluate the antitumor potential of 4-(benzylsulfanyl)-1,3-thiazole derivatives, and what methodological parameters should be controlled?

- Methodological Answer : Derivatives are screened against panels of 60 human cancer cell lines (e.g., NCI-60) to assess growth inhibition (GI₅₀ values). Purity (>95% by TLC/HPLC) and structural integrity (confirmed via LC-MS) are critical. For example, sulfonamide derivatives of 5-phenyl-1,3-thiazole-4-sulfonyl chloride showed selective activity against leukemia and colon cancer cell lines, requiring dose-response validation across triplicate experiments .

Q. How does the introduction of electron-withdrawing or donating groups at specific positions on the 4-(benzylsulfanyl)-1,3-thiazole core influence its bioactivity?

- Methodological Answer : Substituents at the 5-position (e.g., phenyl or nitro groups) enhance π-stacking interactions with biological targets, improving antitumor activity. Sulfonamide groups at the 4-position increase solubility and binding affinity to enzymes like carbonic anhydrase. Structure-activity relationship (SAR) studies require systematic variation of substituents followed by molecular docking to validate target engagement .

Q. What advanced spectroscopic or computational methods are employed to resolve ambiguities in the structural elucidation of 4-(benzylsulfanyl)-1,3-thiazole derivatives?

- Methodological Answer : Ambiguities in tautomeric forms or regiochemistry are resolved via 2D NMR (e.g., HSQC and HMBC to correlate protons with carbons) and density functional theory (DFT) calculations. For example, DFT-optimized geometries of triazole-thiazole hybrids align with experimental X-ray data to confirm intramolecular hydrogen bonding patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.